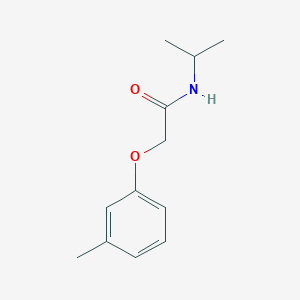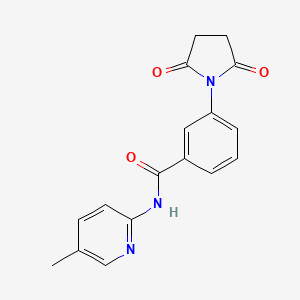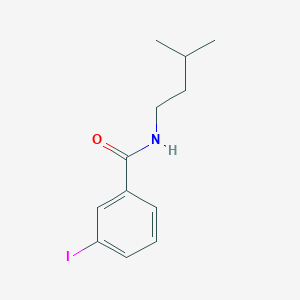
2-(3-methylphenoxy)-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-propan-2-ylacetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenoxy group substituted with a methyl group at the third position and an acetamide group attached to a propan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-propan-2-ylacetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-methylphenoxy)-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-propan-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-methylphenoxy)-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methylphenoxy)-N-propan-2-ylacetamide
- 2-(3-chlorophenoxy)-N-propan-2-ylacetamide
- 2-(3-methylphenoxy)-N-ethylacetamide
Uniqueness
2-(3-methylphenoxy)-N-propan-2-ylacetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-15-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSVEUDFZBBSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-nitrophenol](/img/structure/B5787838.png)
![4-[(2-chlorophenoxy)methyl]-N-(pyridin-4-yl)benzamide](/img/structure/B5787861.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![N-[(4-methylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5787868.png)
![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)
![4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)
![methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787893.png)
![1-[(4-chlorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)

![[(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787920.png)

![3-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5787925.png)
![3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5787930.png)
